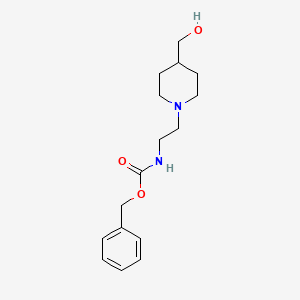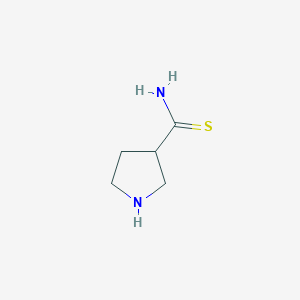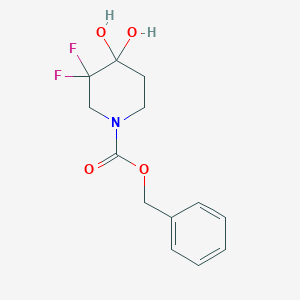![molecular formula C15H18FNO3 B8148439 tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate](/img/structure/B8148439.png)
tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate: is an organic compound that features a tert-butyl group, a fluorobenzoyl moiety, and a cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-fluorobenzoyl)cyclopropane under specific conditions. The reaction may require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the fluorobenzoyl moiety, potentially converting it to a fluorophenyl group.
Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Fluorophenyl derivatives.
Substitution: Various tert-butyl substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms involving carbamates and cyclopropyl groups.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of novel catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
- tert-butyl N-[1-(4-chlorobenzoyl)cyclopropyl]carbamate
- tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate
- tert-butyl N-[1-(4-nitrobenzoyl)cyclopropyl]carbamate
Comparison:
- The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
- The electronic effects of the fluorine atom can also alter the compound’s reactivity in chemical reactions, making it a valuable tool in synthetic chemistry.
tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate: is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions compared to its chloro, methyl, and nitro counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-14(2,3)20-13(19)17-15(8-9-15)12(18)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFMOBYQCYHJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B8148446.png)
![3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B8148462.png)
